5-(1-Methylpiperidin-2-yl)-1,2-dihydropyridin-2-one

Medicinal Chemistry Fragment-Based Drug Discovery Physicochemical Profiling

5-(1-Methylpiperidin-2-yl)-1,2-dihydropyridin-2-one (CAS 1306605-61-7, MFCD18838822) is a heterocyclic building block belonging to the class of piperidinyl-dihydropyridinones. It features an N-methylpiperidine ring attached at the 5-position of a 1,2-dihydropyridin-2-one core, existing in equilibrium with its pyridin-2-ol tautomer.

Molecular Formula C11H16N2O
Molecular Weight 192.26 g/mol
Cat. No. B12825333
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(1-Methylpiperidin-2-yl)-1,2-dihydropyridin-2-one
Molecular FormulaC11H16N2O
Molecular Weight192.26 g/mol
Structural Identifiers
SMILESCN1CCCCC1C2=CNC(=O)C=C2
InChIInChI=1S/C11H16N2O/c1-13-7-3-2-4-10(13)9-5-6-11(14)12-8-9/h5-6,8,10H,2-4,7H2,1H3,(H,12,14)
InChIKeyWYMUGJASASTBCO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procuring 5-(1-Methylpiperidin-2-yl)-1,2-dihydropyridin-2-one (CAS 1306605-61-7) – A Regiospecific Pyridinone Scaffold for Fragment-Based Screening Libraries


5-(1-Methylpiperidin-2-yl)-1,2-dihydropyridin-2-one (CAS 1306605-61-7, MFCD18838822) is a heterocyclic building block belonging to the class of piperidinyl-dihydropyridinones. It features an N-methylpiperidine ring attached at the 5-position of a 1,2-dihydropyridin-2-one core, existing in equilibrium with its pyridin-2-ol tautomer. The compound has a molecular formula of C₁₁H₁₆N₂O and a molecular weight of 192.26 g·mol⁻¹ . It is offered commercially as a research chemical by several suppliers, notably Enamine LLC (Cat. No. EN300-76680), at a typical purity of 95% [1]. The scaffold is structurally related to natural piperidine alkaloids such as ammodendrine and anabaseine but bears a distinctive lactam carbonyl that alters its hydrogen-bonding profile and tautomeric behavior compared to purely aromatic pyridine analogs [2].

Fragment library scaffold Regiospecific pyridinone core with tautomer-sensitive H-bonding profile
Physicochemical anchor Documented purity and logP specification support stock solution reproducibility
Structural differentiation Single HBD; N-methylpiperidine alters protonation state versus des-methyl analogs

Why 5-(1-Methylpiperidin-2-yl)-1,2-dihydropyridin-2-one Cannot Be Casually Replaced by In-Class Analogs – The Quantitative Differentiation Problem


The 5-(1-methylpiperidin-2-yl)-1,2-dihydropyridin-2-one scaffold presents a rare intersection of two pharmacophoric elements – a basic tertiary amine and a hydrogen-bond-donating/accepting pyridinone ring – whose spatial arrangement is exquisitely sensitive to regioisomerism and N-methylation status. The closest commercially available analogs include 5-(piperidin-2-yl)pyridin-2(1H)-one (CAS 1270529-38-8, des-methyl secondary amine) and 3-(1-methylpiperidin-2-yl)pyridin-2(1H)-one (CAS 1352515-58-2, 3-substituted regioisomer). The N-methyl group reduces the hydrogen-bond donor count from two (in the des-methyl analog) to one, while increasing calculated logP and altering the pKa of the piperidine nitrogen. The 5-substitution pattern positions the pyridinone carbonyl in a different electrostatic environment compared to the 3-substituted isomer, which is expected to affect both tautomer preference and target recognition [1]. Simply interchanging these analogs without confirmatory head-to-head activity data introduces a silent, unquantified risk of altered binding, solubility, and metabolic stability .

Des-methyl analog (CAS 1270529-38-8) N-Methyl removal adds a second HBD, which may shift permeability and target desolvation profiles
3-Substituted regioisomer Substitution at the 3-position alters carbonyl electronic environment and tautomer preference
Secondary amine analog pKa shift upon N-methylation may alter protonation state and solubility at assay pH

Quantitative Evidence Guide: Measurable Differentiation of 5-(1-Methylpiperidin-2-yl)-1,2-dihydropyridin-2-one from Its Closest Structural Analogs


Reduced Hydrogen-Bond Donor Count versus Des-Methyl Analog (5-(Piperidin-2-yl)pyridin-2(1H)-one)

The target compound possesses one hydrogen-bond donor (the pyridinone N–H), whereas the des-methyl analog 5-(piperidin-2-yl)pyridin-2(1H)-one (CAS 1270529-38-8) contains two hydrogen-bond donors – the pyridinone N–H and the piperidine N–H . This reduction directly impacts membrane permeability and target-binding desolvation energetics according to Lipinski's rule-based principles.

HBD Count
Source review
Target: 1 HBD — Comparator: 2 HBD
ΔHBD = −1 (50% reduction)
Alters passive permeability and target desolvation energetics
Structural comparison; experimental HBD count from chemical registries
Medicinal Chemistry Fragment-Based Drug Discovery Physicochemical Profiling

Regiospecific Positioning of the Piperidine Substituent: 5- vs 3-(1-Methylpiperidin-2-yl)pyridin-2(1H)-one

The target compound bears the N-methylpiperidine substituent at the pyridinone 5-position, whereas the commercially available isomer 3-(1-methylpiperidin-2-yl)pyridin-2(1H)-one (CAS 1352515-58-2) carries the substituent at the 3-position . This regioisomerism alters the electronic conjugation between the piperidine nitrogen lone pair and the pyridinone carbonyl, potentially shifting the keto-enol tautomer equilibrium. Experimental logP values illustrate the divergent physicochemical profiles: the 5-isomer (target) exhibits a calculated logP of 0.225 [1], while the 3-substituted des-methyl analog shows a logP of 0.5 [2], indicating a measurable lipophilicity difference driven by substitution pattern.

5- vs 3-Substitution
Cross-study
5-isomer logP 0.225 — 3-isomer des-methyl logP ~0.5
Positional regioisomer; logP difference ≥ 0.275
Distinct pharmacophoric geometry for structure-based design
LogP for 3-methyl analog not directly reported; cross-study comparable
Regioisomer Differentiation Medicinal Chemistry Tautomerism

N-Methylation Impact on Basic pKa and Solubility Trends (Class-Level Comparison of Piperidine N-Alkylation)

N-Methylation of piperidine is widely documented to increase the pKa of the tertiary amine by approximately 0.5–1.0 log units compared to the secondary amine, while simultaneously reducing aqueous solubility due to increased lipophilicity [1]. Although direct experimental pKa values for the target compound are not publicly available, the class-level expectation is that 5-(1-methylpiperidin-2-yl)-1,2-dihydropyridin-2-one exhibits a higher fraction of protonated species at physiological pH than the des-methyl analog 5-(piperidin-2-yl)pyridin-2(1H)-one, translating to altered solubility–permeability interplay [2].

Predicted pKa Shift
Class-level
Tertiary amine (N-Me) pKa ~10.0–10.5 — Secondary amine pKa ~9.0–9.5
ΔpKa ≈ +0.5 to +1.0 log units
Altered protonation may influence solubility and buffer compatibility
Class-level inference; no experimental pKa for this conjugate available
Physicochemical Profiling Drug Metabolism Piperidine Alkaloids

Purity Benchmarking: 95% Assay Purity and LogP Specification Provide a Reproducibility Anchor for Screeners

The product as supplied by Enamine LLC (Cat. EN300-76680) carries a documented purity of 95% by HPLC and a logP of 0.225 [1]. While several regioisomeric or N-demethylated analogs are available from other vendors (e.g., 3-isomer from Chemscene at purity ≥98% ), the combination of documented purity and explicit logP in the Chembase record provides a baseline reproducibility metric that is not uniformly available for all comparator compounds across suppliers.

QC Specification
Supporting evidence
Purity 95% (HPLC); logP 0.225
Anchors stock solution preparation and lot-to-lot reproducibility
Uniform specification not available for all structural analogs
Quality Control High-Throughput Screening Procurement

Biological Activity Gap: No Publicly Available Potency Data for 5-(1-Methylpiperidin-2-yl)-1,2-dihydropyridin-2-one versus Analogs in Matched Assays

A systematic search of BindingDB, ChEMBL, PubMed, and the patent literature (as of 2026-05-10) yielded no quantitative head-to-head biological activity data (IC₅₀, Kᵢ, EC₅₀) for the target compound in any assay. The piperidinyl-pyridinone scaffold has been broadly claimed in patents as MGAT2 inhibitors (BMS aryl dihydropyridinone series, US 8791091) [1] and as nAChR ligands (anabaseine derivatives, US 7662965) [2]; however, the specific 5-(1-methylpiperidin-2-yl) substitution pattern has not been explicitly profiled in these disclosures. Structurally related natural alkaloids (anabasine, anabaseine, N-methylammodendrine) show affinity for nicotinic acetylcholine receptors in the low micromolar range [3], but direct extrapolation to the pyridinone analog is not warranted without confirmatory data.

Published Activity
Data to verify
No quantitative IC₅₀, Kᵢ, or EC₅₀ available
True screening novelty; differentiation relies on structural arguments
Comprehensive database search (BindingDB, ChEMBL, PubMed) as of 2026-05-10
Pharmacology Nicotinic Receptors Kinase Inhibitors

Recommended Application Scenarios for 5-(1-Methylpiperidin-2-yl)-1,2-dihydropyridin-2-one Based on Verified Differentiation Evidence


Fragment-Based Screening Libraries Targeting CNS-Penetrant Nicotinic Receptor Modulators

The compound’s single hydrogen-bond donor and moderate logP (0.225) [1] position it as an attractive fragment for CNS drug discovery, where lower HBD count correlates with improved blood–brain barrier penetration. Its structural relationship to nAChR-active anabaseine alkaloids [2] makes it a plausible starting point for α7 or α4β2 nicotinic receptor screening cascades, particularly in programs seeking to avoid the metabolic liability of the tetrahydropyridine double bond present in anabaseine. The absence of published activity data means it is best deployed as a novel fragment hit-finding tool rather than a validated probe, and head-to-head comparison with 3-substituted isomers should be built into the screening cascade from the outset.

Regioisomer Selectivity Profiling in Kinase or MGAT2 Inhibitor Hit Expansion

The distinct 5-substitution pattern differentiates the compound from the more widely described 3- and 4-substituted piperidinyl-pyridinones claimed in MGAT2 patents (US 8791091) [3]. Medicinal chemistry teams engaged in hit-to-lead optimization of MGAT2 or kinase inhibitors can use the target compound to systematically probe whether the 5-position attachment offers a selectivity or potency advantage over the 3-position isomer, which is already available from commercial sources. The documented logP and purity [4] support direct use in enzymatic and cellular assays without additional purification.

Physicochemical Probe Compound for N-Methylation Structure–Activity Relationship Studies

The N-methyl group on the piperidine ring provides a clean comparison point versus the des-methyl analog 5-(piperidin-2-yl)pyridin-2(1H)-one (CAS 1270529-38-8). By acquiring both compounds, a research group can quantify the impact of N-methylation on measured pKa, logD, microsomal stability, and CYP inhibition in a matched molecular pair analysis . This type of paired procurement is standard practice in drug discovery organizations seeking to establish internal SAR rules for tertiary amine-containing fragments.

Tautomerism and Hydrogen-Bonding Studies in Precompetitive Chemical Biology Consortia

The pyridin-2-one / pyridin-2-ol tautomeric equilibrium, unique to the 1,2-dihydropyridin-2-one scaffold, provides a built-in spectroscopic probe for studying hydrogen-bonding environments in protein binding sites. The target compound’s 5-substitution pattern and N-methyl group are expected to shift the tautomer ratio compared to the 3-isomer [5], making it a useful tool for chemical biology groups investigating the role of tautomer preference in molecular recognition. Procurement for structural biology co-crystallography or NMR-based fragment screening is supported by the compound’s modest molecular weight (192.26) and favorable aqueous solubility implied by its low logP.

Application
Selection Property
Validation Focus
CNS Fragment-Based Screening
Single HBD, moderate logP
Permeability and nAChR target engagement
Regioisomer Selectivity Profiling
5- vs 3-substitution pattern
Enzymatic and cellular assay selectivity
N-Methylation SAR Studies
N-Methyl vs des-methyl matched pair
pKa, logD, and microsomal stability
Tautomerism and H-Bonding Studies
Pyridinone tautomer equilibrium
Spectroscopic or crystallographic H-bond mapping
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